
2-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylacetamide, also known as DMPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMPA is a pyrazole derivative that is commonly used as a ligand in metal-catalyzed reactions.
作用機序
2-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylacetamide acts as a bidentate ligand in metal-catalyzed reactions, coordinating to the metal center through its pyrazole nitrogen and carbonyl oxygen atoms. The coordination of 2-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylacetamide to the metal center enhances the reactivity of the metal catalyst and promotes the formation of the desired product.
Biochemical and Physiological Effects:
There is limited information available regarding the biochemical and physiological effects of 2-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylacetamide. However, it has been reported that 2-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylacetamide can inhibit the growth of cancer cells by inducing apoptosis. 2-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylacetamide has also been shown to have antibacterial activity against certain strains of bacteria.
実験室実験の利点と制限
2-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylacetamide has several advantages for use in lab experiments, including its ease of synthesis, stability, and low toxicity. However, 2-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylacetamide has limitations, such as its high cost and limited availability.
将来の方向性
There are several future directions for the use of 2-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylacetamide in scientific research. One potential application is in the development of new metal-catalyzed reactions for the synthesis of complex organic compounds. 2-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylacetamide could also be used in the preparation of new metal nanoparticles with unique properties. Additionally, the antibacterial and anticancer properties of 2-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylacetamide could be further explored for potential therapeutic applications.
In conclusion, 2-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylacetamide is a pyrazole derivative that has gained significant attention in scientific research due to its unique properties as a ligand in metal-catalyzed reactions. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylacetamide have been discussed in this paper. While there is still much to be explored regarding the potential applications of 2-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylacetamide, it is clear that it has significant potential for use in various fields of scientific research.
合成法
The synthesis of 2-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylacetamide involves the reaction of 3,5-dimethylpyrazole with N,N-dimethylacetamide in the presence of a catalyst. The reaction can be carried out under various conditions, including refluxing in a solvent or using microwave irradiation. The yield of 2-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylacetamide can be improved by optimizing the reaction conditions, such as the choice of solvent and catalyst.
科学的研究の応用
2-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylacetamide has been widely used in scientific research due to its unique properties as a ligand in metal-catalyzed reactions. It has been used in the synthesis of various organic compounds, such as chiral molecules and heterocycles. 2-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylacetamide has also been used in the preparation of metal nanoparticles and as a stabilizer for metal nanoparticles.
特性
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-7-5-8(2)12(10-7)6-9(13)11(3)4/h5H,6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXACOQZSQOLTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B7504632.png)

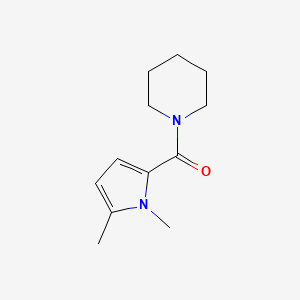
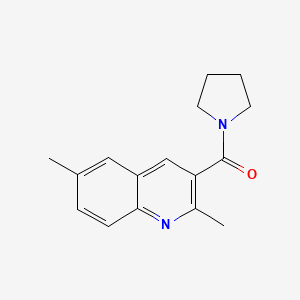
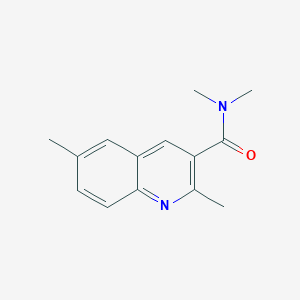

![N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B7504677.png)
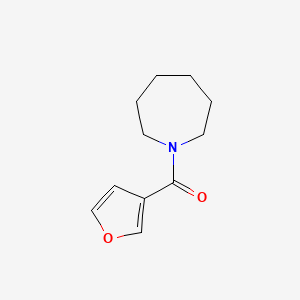

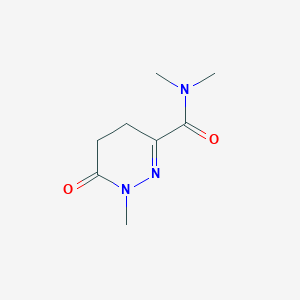
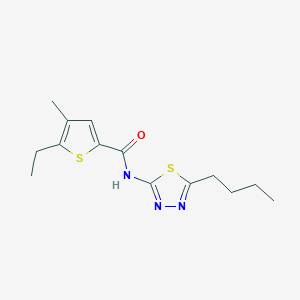

![3-[(2,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7504730.png)
![[1-[benzyl(methyl)amino]-1-oxopropan-2-yl] 3-oxo-4H-1,4-benzothiazine-6-carboxylate](/img/structure/B7504731.png)